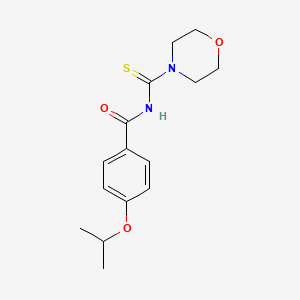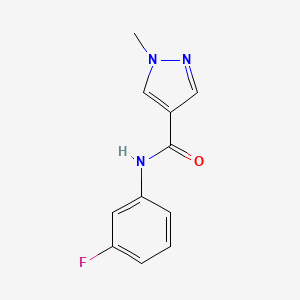![molecular formula C10H9Cl2N5OS B5844310 N-(2,3-DICHLOROPHENYL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE](/img/structure/B5844310.png)
N-(2,3-DICHLOROPHENYL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-DICHLOROPHENYL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group, a tetrazole ring, and a sulfanyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DICHLOROPHENYL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from appropriate precursors such as nitriles or azides under specific conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a substitution reaction using suitable chlorinated aromatic compounds.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the tetrazole derivative with a thiol compound.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3-DICHLOROPHENYL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic ring.
Applications De Recherche Scientifique
Medicinal Chemistry: It may be studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anti-inflammatory, or anticancer properties.
Agriculture: The compound could be explored for its potential use as a pesticide or herbicide.
Materials Science: It may be investigated for its potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2,3-DICHLOROPHENYL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The tetrazole ring and dichlorophenyl group may play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-DICHLOROPHENYL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE
- N-(2,3-DICHLOROPHENYL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPIONAMIDE
Uniqueness
N-(2,3-DICHLOROPHENYL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the dichlorophenyl group and the tetrazole ring can influence its reactivity and interactions with biological targets, making it a compound of interest for further research.
Propriétés
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N5OS/c1-17-10(14-15-16-17)19-5-8(18)13-7-4-2-3-6(11)9(7)12/h2-4H,5H2,1H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYGJCFSBPVCJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5844230.png)

![{4-[(3,4-dimethylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5844238.png)
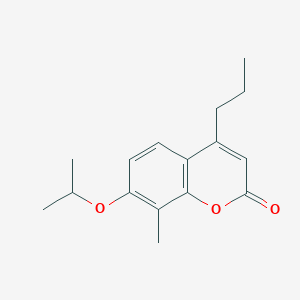
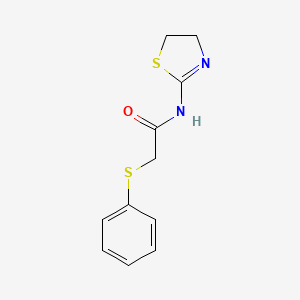
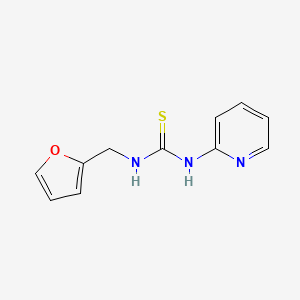
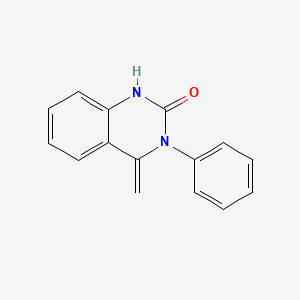
![[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 4-methoxy-3-nitrobenzoate](/img/structure/B5844297.png)
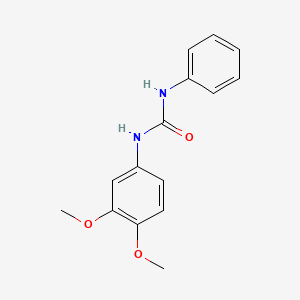
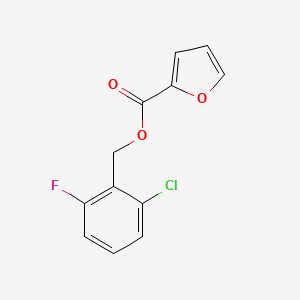
![N-{4-[(4-chlorobenzyl)oxy]benzyl}aniline](/img/structure/B5844322.png)
![N-(4-fluorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5844334.png)
